molecular formula C18H21F2NO2 B5780723 N-[(2,6-difluorophenyl)methyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine

N-[(2,6-difluorophenyl)methyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine

Cat. No.: B5780723
M. Wt: 321.4 g/mol
InChI Key: LQSGWGSRNXTWEJ-UHFFFAOYSA-N
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Description

N-[(2,6-difluorophenyl)methyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of difluorophenyl and dimethoxyphenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,6-difluorophenyl)methyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2,6-difluorobenzyl chloride with 3,4-dimethoxyphenylacetonitrile in the presence of a base, followed by reduction and methylation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2,6-difluorophenyl)methyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(2,6-difluorophenyl)methyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2,6-difluorophenyl)methyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-Difluorobenzyl)-2-(3,4-dimethoxyphenyl)-N-methylethanamine
  • N-(2,6-Difluorobenzyl)-2,4-dimethoxyaniline
  • N-(2,6-Difluorophenyl)-2-methyl-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Uniqueness

N-[(2,6-difluorophenyl)methyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F2NO2/c1-21(12-14-15(19)5-4-6-16(14)20)10-9-13-7-8-17(22-2)18(11-13)23-3/h4-8,11H,9-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQSGWGSRNXTWEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC(=C(C=C1)OC)OC)CC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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